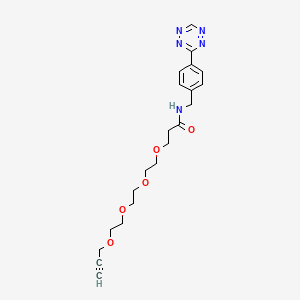

Tetrazine-Ph-NHCO-PEG4-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H27N5O5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C21H27N5O5/c1-2-8-28-10-12-30-14-15-31-13-11-29-9-7-20(27)22-16-18-3-5-19(6-4-18)21-25-23-17-24-26-21/h1,3-6,17H,7-16H2,(H,22,27) |

InChI Key |

LXDIBIOJNSRGFR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Tetrazine-Ph-NHCO-PEG4-alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrazine-Ph-NHCO-PEG4-alkyne, a hetero-bifunctional linker crucial in the field of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol and details the analytical methods for the characterization of this versatile molecule.

Introduction

This compound is a key reagent in "click chemistry," featuring two distinct reactive handles. The tetrazine moiety participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These properties make it an invaluable tool for linking biomolecules and constructing complex molecular architectures.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the core tetrazine intermediate followed by its conjugation to the PEGylated alkyne linker. While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a representative and chemically sound synthetic route is presented below. This protocol is based on established methods for amide bond formation and the synthesis of similar bifunctional linkers.

Required Materials and Reagents

| Reagent | Supplier | Grade |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine (B1456725) | Commercial Source | ≥95% |

| Amino-PEG4-alkyne | Commercial Source | ≥95% |

| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |

| Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.0% |

| Saturated aqueous sodium bicarbonate solution | - | - |

| Brine | - | - |

| Anhydrous sodium sulfate | - | - |

Representative Synthetic Protocol

Step 1: Activation of a Carboxylic Acid Precursor (if starting from a tetrazine-acid)

While this protocol starts with the amine-tetrazine, an alternative is to start with a carboxylic acid functionalized tetrazine. In that case, the carboxylic acid would first be activated.

Step 2: Amide Coupling Reaction

-

In a clean, dry round-bottom flask, dissolve (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add Amino-PEG4-alkyne (1.1 eq), N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound as a colored solid.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Summary of Characterization Data

| Parameter | Specification |

| Appearance | Pink to red solid |

| Molecular Formula | C25H28N6O5 |

| Molecular Weight | 504.53 g/mol |

| Purity (HPLC) | ≥95% |

| Solubility | Soluble in DMSO, DMF, and DCM |

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

-

Expected Signals: Aromatic protons of the tetrazine-phenyl moiety, the characteristic singlet for the tetrazine proton, methylene (B1212753) protons of the PEG linker, and the terminal alkyne proton.

-

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument at 100 MHz.

-

Expected Signals: Carbons of the tetrazine and phenyl rings, the amide carbonyl carbon, carbons of the PEG chain, and the alkyne carbons.

-

3.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The calculated mass is compared to the observed mass to confirm the elemental composition.

-

Expected m/z: [M+H]⁺, [M+Na]⁺

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Method: Purity is assessed by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical method involves a gradient elution with a mobile phase consisting of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid or formic acid). Detection is performed using a UV detector at a wavelength where the tetrazine chromophore absorbs (typically around 280 nm and 520 nm).

-

Data: The purity is reported as the percentage of the main peak area relative to the total peak area.

Storage and Handling

This compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

This technical guide provides a representative framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on standard organic chemistry practices and are intended to guide researchers in the preparation and quality control of this important bifunctional linker. The versatility of this molecule will continue to drive innovation in the fields of chemical biology and targeted therapeutics.

A Technical Guide to the Physicochemical Properties of PEGylated Tetrazine Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of PEGylated tetrazine linkers, crucial components in the rapidly advancing field of bioorthogonal chemistry. The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains onto tetrazine moieties significantly influences their behavior in biological systems, impacting everything from solubility and stability to reaction kinetics and in vivo pharmacokinetics. Understanding these properties is paramount for the rational design of effective probes and therapeutics in areas such as targeted drug delivery, pre-targeted imaging, and diagnostics.

Introduction to PEGylated Tetrazine Linkers

The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most notably trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1][3][4] PEGylation, the process of attaching PEG chains, is a well-established method to enhance the pharmaceutical properties of molecules.[5][6][7] When applied to tetrazine linkers, PEGylation imparts several key advantages, including increased hydrophilicity, prolonged circulation times, and potentially reduced immunogenicity.[5][8][9] The length of the PEG linker is a critical design parameter that allows for the fine-tuning of these properties to suit specific applications.[8]

Core Physicochemical Properties

The introduction of a PEG chain has a profound impact on the fundamental characteristics of tetrazine linkers. These properties are often interdependent and must be carefully balanced during the design phase of a new conjugate.

Hydrophilicity and Solubility

PEGylation is a primary strategy to increase the aqueous solubility of tetrazine conjugates.[5][6] Unmodified tetrazines can be hydrophobic, leading to aggregation and poor bioavailability.[8][9] The hydrophilic nature of the PEG chain mitigates these issues.

Table 1: Impact of PEGylation on the Hydrophilicity of Tetrazine Probes

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) | Citation |

| Lipophilicity (logD) | High | Moderate | Low | [8] |

| Aqueous Solubility | Low | Improved | High | [5][6] |

Reaction Kinetics

The intrinsic reactivity of the tetrazine core is the main driver of the reaction rate with TCO.[8] While PEGylation is primarily intended to modify solubility and pharmacokinetics, excessively long PEG chains can introduce steric hindrance, potentially reducing the reaction rate.[8][10] However, in some cases, the increased hydrophilicity can prevent the TCO from being masked by hydrophobic interactions, thereby enhancing the overall functional reactivity.[10]

The rate of the tetrazine-TCO ligation is described by a second-order rate constant (k₂).[1] Different substituents on the tetrazine ring significantly influence this rate.[3][5] For instance, electron-withdrawing groups generally increase reactivity but can decrease stability.[5]

Table 2: Second-Order Rate Constants (k₂) for Various Tetrazine Derivatives with TCO

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Citation |

| H-phenyl-Tz scaffold | TCO | 1,4-dioxane | 25 | >70 | [11] |

| H-phenyl-Tz scaffold | TCO-PEG₄ | DPBS | 37 | >39,000 | [11] |

| bis(pyridyl)-Tz scaffold | TCO | 1,4-dioxane | 25 | >70 | [11] |

| bis(pyridyl)-Tz scaffold | TCO-PEG₄ | DPBS | 37 | >39,000 | [11] |

| MePh | TCO-PEG₄ | DPBS | 37 | 990 | [12] |

| Me2Pyr | TCO-PEG₄ | DPBS | 37 | 5,120 | [12] |

| DHP₂ | TCO-PEG₄ | DPBS | 37 | 6,450 | [12] |

| 2Pyr₂ | TCO-PEG₄ | DPBS | 37 | 69,400 | [12] |

| Lipophilic Tetrazine | TCO-functionalized PeptoBrush | Not Specified | Not Specified | 750,000 | [13] |

Stability

The stability of tetrazine linkers in biological media is crucial for their application. The substituents on the tetrazine ring are a key determinant of stability.[5] Electron-donating groups tend to enhance stability but at the cost of lower reactivity, while electron-withdrawing groups can increase reactivity but decrease stability.[5] PEGylation itself generally improves the stability of the conjugate by preventing aggregation.[6] Some studies have shown that peptide-tetrazine conjugates can remain over 80% intact after 5 hours in serum.[5]

Table 3: Stability of Tetrazine Conjugates

| Tetrazine Derivative | Condition | Half-life | Citation |

| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~14 hours | [5] |

| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | 9.6 hours | [5] |

| 2Pyr₂ | Not specified | <1% intact after >10 hours | [12] |

| DHP₂ | Not specified | >90% intact after >10 hours | [12] |

In Vivo Pharmacokinetics

PEGylation has a dramatic effect on the in vivo behavior of tetrazine probes, significantly influencing their blood clearance and biodistribution.[8][14]

Table 4: Influence of PEG Linker Length on In Vivo Pharmacokinetic Parameters

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11) | Citation |

| Blood Clearance | Fast | Slower | Slowest | [8] |

| Blood Clearance Half-life | 5.4 min | Significantly longer | Significantly longer | [8] |

| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | [8] |

| Kidney Uptake | Increased | Reduced | Reduced | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of PEGylated tetrazine linkers.

Determination of Second-Order Rate Constants (k₂) by Stopped-Flow Spectrophotometry

This method allows for the precise measurement of the rapid reaction kinetics between tetrazine and TCO.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the tetrazine derivative and the TCO derivative (e.g., TCO-PEG₄) in the desired buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) at a known concentration.[11]

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer. This instrument rapidly mixes the two reactants and monitors the change in absorbance over time.

-

-

Data Acquisition:

-

Monitor the reaction by observing the disappearance of the characteristic tetrazine absorbance peak (typically around 300-540 nm, depending on the tetrazine structure).[11][15]

-

Perform the reaction under pseudo-first-order conditions, with one reactant in large excess (e.g., 10-fold or more) over the other.

-

-

Data Analysis:

In Vitro Plasma Stability Assay

This assay assesses the stability of the PEGylated tetrazine linker in a biologically relevant medium.

Methodology:

-

Incubation:

-

Incubate the PEGylated tetrazine conjugate in human or mouse plasma at a concentration of 1 mg/mL at 37°C.[16]

-

-

Time Points:

-

Collect aliquots of the plasma mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

-

Sample Preparation:

-

Precipitate plasma proteins from the aliquots, for example, by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant, containing the conjugate and any degradation products, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quantification:

-

Quantify the percentage of the intact conjugate remaining at each time point by measuring the area of the corresponding chromatographic peak.

-

Plot the percentage of intact conjugate versus time to determine the stability profile.

-

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the interplay of different parameters can aid in understanding and designing experiments.

Caption: Workflow for determining second-order rate constants.

Caption: Interplay of PEG linker length and probe properties.[8]

Conclusion

The PEGylation of tetrazine linkers is a powerful and versatile strategy for optimizing their physicochemical properties for a wide range of bioorthogonal applications. By carefully selecting the length of the PEG chain and the substituents on the tetrazine core, researchers can fine-tune the hydrophilicity, reaction kinetics, stability, and in vivo pharmacokinetic profile of these critical reagents. This technical guide provides a foundational understanding of these properties and the experimental approaches used to characterize them, empowering scientists and drug developers to design and implement more effective PEGylated tetrazine-based tools for research and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. creativepegworks.com [creativepegworks.com]

- 8. benchchem.com [benchchem.com]

- 9. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of Tetrazine Derivatives in Advancing Bioorthogonal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, enabling the study of biomolecules in their natural environment. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast reaction kinetics and high specificity. This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and diverse applications of tetrazine derivatives in this field.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The cornerstone of tetrazine bioorthogonal chemistry is the iEDDA reaction. Unlike the classical Diels-Alder reaction, the iEDDA reaction involves an electron-rich dienophile and an electron-poor diene. In this case, the 1,2,4,5-tetrazine (B1199680) ring, being highly electron-deficient, serves as the diene. It reacts rapidly and selectively with strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and cyclopropenes, which act as the dienophiles.

The reaction proceeds through a [4+2] cycloaddition, forming an unstable dihydropyridazine (B8628806) intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N2) and yield a stable pyridazine (B1198779) product. This reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.

Caption: General mechanism of the iEDDA reaction.

Key Properties of Tetrazine Derivatives

The utility of tetrazines in bioorthogonal chemistry is underpinned by a unique combination of properties:

-

Exceptional Kinetics: The reaction between tetrazines and strained dienophiles, particularly TCO, is extremely rapid, allowing for efficient labeling at low concentrations of reactants.

-

High Specificity: Tetrazines are highly selective for strained dienophiles and do not cross-react with other functional groups present in biological systems.

-

Biocompatibility: The reactants and the resulting pyridazine product are generally well-tolerated by living cells and organisms.

-

Fluorogenic Potential: Many tetrazine derivatives are inherently fluorescent quenchers. Upon reaction with a dienophile, the extended conjugation of the tetrazine ring is disrupted, leading to a significant increase in the fluorescence of a tethered fluorophore. This "turn-on" fluorescence is highly advantageous for imaging applications as it reduces background noise.

-

Tunability: The chemical structure of the tetrazine can be readily modified to tune its reactivity, stability, and solubility, allowing for the design of probes tailored to specific applications.

Quantitative Data on Tetrazine-Dienophile Reactions

The choice of a specific tetrazine and dienophile pair is critical and depends on the desired application. The following table summarizes the second-order rate constants (k₂) for several common pairs, providing a basis for comparison.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Notes |

| 3,6-di(2-pyridyl)-s-tetrazine (H-Tet) | trans-cyclooctene (TCO) | ~3.3 x 10⁵ | One of the most commonly used and fastest reacting pairs. |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | norbornene | ~1.0 | Slower kinetics, but norbornene is a readily accessible dienophile. |

| 3,6-diallyl-1,2,4,5-tetrazine | TCO | ~1.3 x 10⁴ | Exhibits good stability and reactivity. |

| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~2.1 x 10³ | A more stable tetrazine derivative. |

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | TCO | > 3.0 x 10^6 | Extremely high reactivity due to electron-withdrawing groups. |

Applications in Research and Drug Development

The remarkable properties of the tetrazine-iEDDA ligation have led to its widespread adoption in various fields.

In Vivo Imaging and Diagnostics

Pre-targeted imaging is a powerful application of tetrazine bioorthogonal chemistry. In this approach, a biomolecule of interest (e.g., an antibody targeting a tumor-specific antigen) is first modified with a dienophile and administered. After allowing time for the antibody to accumulate at the target site and for the excess to clear from circulation, a tetrazine-modified imaging agent (e.g., a PET tracer or a fluorescent probe) is administered. The rapid iEDDA reaction leads to the accumulation of the imaging agent at the target site, providing a high-contrast image.

Caption: Pre-targeting workflow for in vivo imaging.

Drug Delivery and Therapeutics

Similar to pre-targeted imaging, tetrazine chemistry can be used for targeted drug delivery. A non-toxic, dienophile-modified prodrug can be activated at a specific site by a tetrazine-modified activating agent that is targeted to that location. This strategy has been explored for cancer therapy to reduce off-target toxicity.

Live-Cell Imaging and Labeling

The fluorogenic nature of some tetrazine reactions is ideal for live-cell imaging. A biomolecule can be labeled with a strained dienophile, and a tetrazine-fluorophore conjugate can be added to the cells. The iEDDA reaction triggers a "turn-on" of fluorescence upon labeling, allowing for real-time visualization of the biomolecule of interest with high signal-to-noise ratios.

Caption: Workflow for fluorogenic live-cell imaging.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a Tetrazine Derivative

This protocol describes a general method for labeling a protein with a tetrazine derivative via amine-reactive chemistry (e.g., using an NHS-ester functionalized tetrazine).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine-NHS ester (dissolved in DMSO).

-

Size-exclusion chromatography column (e.g., PD-10 desalting column).

Methodology:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Reaction Setup: Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unreacted tetrazine derivative by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine (at its specific absorbance maximum).

Protocol 2: In Vitro iEDDA Reaction for Fluorescence Imaging

This protocol outlines a typical experiment to visualize a TCO-labeled biomolecule in a fixed cell sample using a fluorogenic tetrazine probe.

Materials:

-

Fixed cells containing a TCO-labeled biomolecule.

-

Fluorogenic tetrazine-fluorophore conjugate (e.g., Tz-Fluor).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Methodology:

-

Cell Preparation: Grow and fix cells on a glass coverslip. If necessary, permeabilize the cells to allow entry of the probe.

-

Labeling with TCO: Introduce the TCO-modified molecule (e.g., a TCO-tagged antibody against a cellular target) and incubate to allow for labeling.

-

Washing: Wash the cells three times with PBS to remove any unbound TCO-reagent.

-

Probe Incubation: Add the fluorogenic tetrazine probe (typically at a concentration of 1-10 µM in PBS) to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Final Washes: Wash the cells three times with PBS to remove the unreacted tetrazine probe.

-

Imaging: Mount the coverslip on a microscope slide and image using a fluorescence microscope with the appropriate filter sets for the fluorophore. A significant increase in fluorescence intensity should be observed at the location of the TCO-labeled biomolecule.

Conclusion

Tetrazine derivatives, through the inverse-electron-demand Diels-Alder reaction, have revolutionized the field of bioorthogonal chemistry. Their unparalleled reaction speed, high specificity, and tunability have enabled a wide array of applications, from sophisticated in vivo imaging and targeted therapeutics to real-time tracking of biomolecules in living cells. As research continues to yield novel tetrazine structures with enhanced properties, their role in advancing our understanding of complex biological systems and in the development of next-generation diagnostics and therapies is set to expand even further.

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein labeling. We will delve into the core principles, compare the key reaction types, provide detailed experimental protocols, and showcase applications in biological research and drug development, with a focus on quantitative data and visual representations of workflows and pathways.

Introduction to Click Chemistry in Protein Labeling

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for modifying complex biological molecules like proteins.[1] The key advantage of click chemistry lies in its bioorthogonality ; the reacting functional groups, typically an azide (B81097) and an alkyne, are absent in most biological systems and therefore react specifically with each other without interfering with native cellular processes.[2][3] This specificity allows for the precise labeling of proteins in their natural environment, including in living cells.[4][5]

Two primary forms of the azide-alkyne cycloaddition are predominantly used for protein labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable triazole linkage.[2][6] It is known for its high efficiency and reliability.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a catalyst.[7] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo studies.[7]

The choice between CuAAC and SPAAC depends on the specific application, with considerations for potential copper toxicity versus the larger size of the cyclooctyne handle.

Quantitative Comparison of Click Chemistry Reactions

The efficiency of click chemistry reactions can be quantitatively compared using their second-order rate constants. This data is crucial for designing experiments where reaction kinetics are a critical factor.

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| CuAAC | Benzyl Azide + Phenylacetylene | ~10² - 10³ | Rate is highly dependent on the ligand and solvent system used. Chelating azides can significantly enhance reaction rates. |

| SPAAC | Benzyl Azide + Cyclooctyne (OCT) | ~2.4 x 10⁻³ | The original cyclooctyne, serving as a baseline for strained alkynes. |

| SPAAC | Benzyl Azide + Difluorinated Cyclooctyne (DIFO) | ~7.6 x 10⁻² | Fluorination increases the strain and electrophilicity of the alkyne, accelerating the reaction. |

| SPAAC | Benzyl Azide + Dibenzocyclooctyne (DIBO) | ~3.1 x 10⁻¹ | Fused aromatic rings increase ring strain, leading to a faster reaction. |

| SPAAC | Benzyl Azide + Biarylazacyclooctynone (BARAC) | ~9.3 x 10⁻¹ | Further structural modifications to enhance strain and reactivity. |

| SPAAC | Benzyl Azide + Bicyclo[6.1.0]nonyne (BCN) | ~1.0 | A highly strained and reactive cyclooctyne derivative. |

Experimental Protocols

Detailed methodologies are essential for the successful application of click chemistry in protein labeling. Below are generalized protocols for both CuAAC and SPAAC.

The overall process involves two main stages: the incorporation of a bioorthogonal handle (azide or alkyne) into the target protein, followed by the click reaction with a probe molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, prized for its rapid kinetics, high specificity, and bioorthogonality. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this remarkable reaction, with a focus on its utility for researchers in the life sciences.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a variant of the Nobel Prize-winning Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings.[1] Unlike the classical Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds via the cycloaddition of an electron-poor diene with an electron-rich dienophile.[2][3] This reversal of the electronic demand is the key to its unique reactivity and utility in biological systems.[2][3]

Molecular Orbital Theory: The energetics and rate of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. Specifically, the reaction is facilitated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[2][4] This interaction leads to a concerted [4+2] cycloaddition, forming two new sigma bonds and a six-membered ring.[2][5]

Common Reactants:

-

Dienes: The most commonly employed dienes in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines.[4] Their electron-deficient nature is due to the presence of four nitrogen atoms in the aromatic ring. The reactivity of the tetrazine can be tuned by the substituents at the 3- and 6-positions; electron-withdrawing groups increase the reaction rate.[4]

-

Dienophiles: A variety of electron-rich dienophiles are used, with strained alkenes and alkynes being particularly prominent due to their high reactivity.[3] Trans-cyclooctenes (TCOs) and their derivatives are among the most reactive and widely used dienophiles in IEDDA chemistry.[4] The ring strain of these molecules raises the energy of their HOMO, thereby accelerating the reaction.[6]

Reaction Mechanism: The IEDDA reaction between a tetrazine and a strained alkene, such as TCO, proceeds through a two-step mechanism. First, a concerted [4+2] cycloaddition forms a highly unstable, nitrogen-bridged bicyclic intermediate.[4][7] This is immediately followed by an irreversible retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4][7] The release of N₂ provides a strong thermodynamic driving force for the reaction.[2]

References

- 1. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Chemistry and Its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of PEG4 Spacers in Bioconjugation Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of bioconjugation, the linker connecting a biological macromolecule to a payload, such as a small molecule drug or a probe, is a critical determinant of the final conjugate's performance. Among the diverse array of linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) moiety, has emerged as a cornerstone in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide explores the multifaceted benefits of incorporating a PEG4 spacer in bioconjugation linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the rational design of next-generation bioconjugates.

The strategic incorporation of a PEG4 spacer addresses several key challenges in bioconjugate development by imparting a unique combination of hydrophilicity, flexibility, and defined spatial separation. These properties profoundly influence the solubility, stability, pharmacokinetics (PK), and overall efficacy of the resulting bioconjugate.

Core Benefits of the PEG4 Spacer

The utility of a PEG4 spacer in bioconjugation stems from its fundamental physicochemical properties. These translate into tangible advantages in the performance of complex biomolecules.

Enhanced Hydrophilicity and Mitigation of Aggregation

A primary challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] The conjugation of these molecules to an antibody can induce aggregation, leading to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[1] The PEG4 spacer, composed of repeating ethylene (B1197577) glycol units, is highly hydrophilic and can significantly increase the overall water solubility of the bioconjugate.[2] This "shielding" effect of the PEG chain helps to prevent intermolecular hydrophobic interactions that drive aggregation.[2]

Improved Pharmacokinetics and Biodistribution

The PEGylation of biologics is a well-established strategy to enhance their pharmacokinetic properties. The hydrophilic PEG4 spacer creates a hydration shell around the bioconjugate, which increases its hydrodynamic radius. This, in turn, can reduce renal clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent. Studies have shown a direct correlation between PEG spacer length and the pharmacokinetic profile of an ADC, with longer PEG chains generally leading to slower clearance.[3]

Optimal Spatial Separation and Reduced Steric Hindrance

The defined length of the PEG4 spacer provides crucial spatial separation between the biological macromolecule and the conjugated payload. This separation minimizes steric hindrance, which can be critical for preserving the biological activity of the protein or antibody. For instance, it can prevent the payload from interfering with the antigen-binding site of an antibody. The flexibility of the PEG chain further ensures that the payload is accessible to its target once the bioconjugate reaches its site of action.

Modulation of Cellular Permeability in PROTACs

In the context of PROTACs, which are larger molecules designed to induce protein degradation, cell permeability is a significant hurdle. While increasing hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[4] However, the relationship between PEG linker length and permeability is complex and requires careful optimization for each PROTAC system.[5]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance parameters of bioconjugates.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from a study on ADCs, demonstrating that increasing PEG length generally decreases clearance rates, with the effect plateauing around PEG8.[3]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

| Linker | EC50 (ng/mL) on CD30+ Lymphoma Cell Lines |

| No PEG | Comparable to PEG linkers |

| PEG2 | Comparable to No PEG |

| PEG4 | Comparable to No PEG |

| PEG8 | Comparable to No PEG |

| PEG12 | Comparable to No PEG |

| PEG24 | Comparable to No PEG |

In this particular study, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of the anti-CD30 ADC.[3]

Table 3: Effect of PEG Spacer Length on Non-Specific Uptake of an ADC by Kupffer Cells

| Linker | Fold Increase in Non-Specific Uptake |

| No PEG | High (significant aggregation) |

| PEG4 | ~7-fold |

| PEG8 | Comparable to unconjugated antibody |

| PEG12 | Comparable to unconjugated antibody |

Data from a study showing that while a PEG4 spacer significantly reduces non-specific uptake compared to a non-PEGylated ADC, longer PEG chains (PEG8 and PEG12) were even more effective at minimizing this off-target effect.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: Conjugation of a Maleimide-PEG4-Payload to a Thiol-Containing Antibody

1. Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.

-

Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds and expose free sulfhydryl groups.

-

Remove excess TCEP using a desalting column or buffer exchange.

2. Conjugation Reaction:

-

Dissolve the Maleimide-PEG4-Payload linker in a suitable organic solvent (e.g., DMSO).

-

Add the dissolved linker to the reduced antibody solution at a defined molar ratio (e.g., 5:1 linker to antibody).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

3. Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and any aggregates.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

4. Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and presence of aggregates using SEC and dynamic light scattering (DLS).

-

Mass Confirmation: Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Synthesis of a PROTAC using a PEG4 Linker

This protocol describes a common two-step approach for synthesizing a PROTAC.

1. Synthesis of Linker-E3 Ligase Ligand Conjugate:

-

Dissolve the E3 ligase ligand (e.g., a thalidomide (B1683933) derivative with an amine handle) and a bifunctional PEG4 linker (e.g., with an NHS ester and a protected alkyne) in an anhydrous solvent like DMF.

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature under an inert atmosphere until completion, monitoring by LC-MS.

-

Purify the product by flash chromatography.

2. "Click" Reaction with Target Protein Ligand:

-

Deprotect the alkyne group on the PEG4-E3 ligase ligand conjugate.

-

Dissolve the alkyne-functionalized intermediate and an azide-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/water).

-

Add a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC using preparative HPLC.

3. Characterization:

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

-

Seed a relevant cell line in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration).[7]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz (DOT) language, illustrate key concepts and workflows related to the use of PEG4 spacers in bioconjugation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Logical relationship of PEG4 spacer properties and benefits.

Conclusion

The PEG4 spacer is a versatile and powerful tool in the design of modern bioconjugates. By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, aggregation, and pharmacokinetics. The quantitative data and detailed protocols provided in this guide offer a practical framework for the successful application of PEG4 technology in creating the next generation of targeted therapeutics. The rational design and optimization of linkers, with a clear understanding of the role of components like the PEG4 spacer, are paramount to unlocking the full therapeutic potential of bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

Stability of Tetrazine-Ph-NHCO-PEG4-alkyne in Biological Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Tetrazine-Ph-NHCO-PEG4-alkyne, a heterobifunctional linker integral to advancements in bioorthogonal chemistry, particularly in the fields of targeted drug delivery and in vivo imaging. Understanding the stability of this molecule in biological environments is critical for the design and execution of reliable and effective bioconjugation strategies.

The stability of tetrazine compounds is paramount for their successful application in biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high specificity. However, the inherent reactivity of the tetrazine ring can also make it susceptible to degradation in complex biological media like plasma and serum. This guide summarizes the key factors influencing the stability of tetrazine derivatives, presents available quantitative data for related compounds, details experimental protocols for stability assessment, and visualizes relevant pathways and workflows.

Factors Influencing Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) core is significantly influenced by the electronic properties of its substituents. Generally, a trade-off exists between reactivity and stability:

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the tetrazine ring, such as cyano or carbonyl groups, increase the rate of the iEDDA reaction. However, this increased electrophilicity can also make the tetrazine more susceptible to nucleophilic attack and degradation by endogenous molecules, leading to reduced stability.

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the tetrazine ring, such as alkyl groups, tend to enhance the stability of the molecule. This increased stability, however, often comes at the cost of reduced reactivity in the iEDDA cycloaddition.

For the specific molecule, This compound , the phenyl (Ph) group and the amide (NHCO) linkage will influence the electronic landscape of the tetrazine ring. The PEG4 (polyethylene glycol) spacer is primarily incorporated to enhance aqueous solubility and improve pharmacokinetic properties, and it is generally considered to be stable in biological media.[1] The terminal alkyne group is intended for further "click" chemistry modifications.

Quantitative Stability Data of Representative Tetrazines

While specific stability data for this compound is not extensively published, the stability of various other tetrazine derivatives has been evaluated in biological media. The following table summarizes this data to provide a comparative context for estimating the stability of the titular compound.

| Tetrazine Derivative | Biological Medium | Temperature (°C) | Half-life (t₁/₂) or % Remaining | Reference |

| Dimethyltetrazine | PBS | N/A | ~14 hours | [1] |

| Dipyridyl-tetrazine | PBS | N/A | 9.6 hours | [1] |

| Peptide-tetrazine conjugates | Serum | N/A | >80% remaining after 5 hours | [1] |

| Phenyl s-tetrazine | Fetal Bovine Serum (FBS) | 37 | 40% intact after 10 hours | [2] |

| Conjugated s-tetrazines | Fetal Bovine Serum (FBS) | 20 | 15% decomposition after 15 hours | [2][3] |

| Conjugated s-tetrazines | Fetal Bovine Serum (FBS) | N/A | 100% intact up to 4 hours | [2][3] |

| H-Pyridyl-tetrazine | Serum | N/A | > 24 hours | [4] |

| CH₃-Pyridyl-tetrazine | Serum | N/A | > 24 hours | [4] |

| CO₂Et-Pyridyl-tetrazine | Serum | N/A | ~12 hours | [4] |

| CN-Pyridyl-tetrazine | Serum | N/A | < 1 hour | [4] |

| H-Pyrimidyl-tetrazine | Serum | N/A | ~12 hours | [4] |

| CH₃-Pyrimidyl-tetrazine | Serum | N/A | > 24 hours | [4] |

Note: PBS refers to Phosphate-Buffered Saline.

Potential Degradation Pathway

The degradation of tetrazines in biological media can occur through various mechanisms, with reduction being a significant pathway. The electron-deficient tetrazine ring can be reduced to form a dihydrotetrazine, which is no longer reactive in the iEDDA cycloaddition. This reduction can be facilitated by endogenous reducing agents present in biological fluids.

Caption: A simplified diagram illustrating the reduction of an active tetrazine to an inactive dihydrotetrazine.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for evaluating the stability of this compound in a biological medium such as plasma or serum. This protocol is based on methodologies reported in the literature.[5][6]

Objective: To determine the half-life of this compound in a biological medium at physiological temperature.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Biological medium (e.g., human plasma, fetal bovine serum)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Quenching solution (e.g., cold acetonitrile)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Sample Preparation: Dilute the stock solution to a final concentration (e.g., 50 µM) in the pre-warmed biological medium (37°C). Ensure the final DMSO concentration is low (e.g., <1%) to avoid artifacts.

-

Incubation: Incubate the samples at 37°C in a controlled environment.

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution to precipitate proteins and halt degradation.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

-

Analytical Measurement:

-

Analyze the supernatant by HPLC or LC-MS.

-

Monitor the degradation of the parent compound by measuring the decrease in its characteristic absorbance or by mass spectrometry.

-

-

Data Analysis:

-

Plot the percentage of the remaining this compound as a function of time.

-

Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.

-

Caption: A flowchart outlining the key steps in assessing the stability of a tetrazine derivative in biological media.

Conclusion

The stability of this compound in biological media is a critical parameter for its successful application in bioorthogonal chemistry. While the stability is influenced by the electronic nature of its substituents, the provided data on related compounds and the detailed experimental protocol offer a solid framework for its evaluation. For any in vivo application, a thorough assessment of the stability of this linker in the relevant biological matrix is strongly recommended to ensure the desired reaction efficiency and to minimize off-target effects. The balance between reactivity and stability must be carefully considered for each specific application to achieve optimal results in drug development and molecular imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. benchchem.com [benchchem.com]

Spectral Properties of Tetrazine-Containing Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of tetrazine-containing fluorescent probes, their underlying fluorogenic mechanisms, and key experimental protocols for their characterization and application. Tetrazine bioorthogonal chemistry has become an invaluable tool for imaging, detection, and diagnostics in complex biological systems.[1] Its popularity stems from the rapid and tunable kinetics of the tetrazine ligation, the selectivity of the reaction, and the availability of high-quality fluorogenic probes that enable no-wash imaging in living cells.[1][2][3]

Core Concept: Fluorogenic Activation via Bioorthogonal Ligation

Tetrazine-based probes are engineered to be "dark" or minimally fluorescent until they react with a specific dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[3][4] This reaction, an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, is highly specific and rapid under physiological conditions.[2][5] The reaction converts the tetrazine moiety, which acts as a fluorescence quencher, into a dihydropyridazine (B8628806) and subsequently a pyridazine.[6][7] This conversion eliminates the quenching pathway, leading to a significant increase in fluorescence intensity—a "turn-on" effect that can be several thousand-fold.[1][6][8] This fluorogenic property is critical for achieving high signal-to-noise ratios in imaging experiments by minimizing background from unreacted probes.[4][9]

Key Quenching Mechanisms

The fluorescence quenching in these probes is governed by several photophysical mechanisms. The specific mechanism depends on the molecular design, including the choice of fluorophore and the linker connecting it to the tetrazine.[6][8]

-

Through-Bond Energy Transfer (TBET): In probes where the tetrazine is directly conjugated to the fluorophore's π-system, energy can be transferred through the covalent bonds.[1][10] This mechanism is highly efficient when the transition dipoles of the fluorophore and tetrazine are properly aligned.[8]

-

Photoinduced Electron Transfer (PET): PET is a primary quenching mechanism in red-absorbing probes, such as those based on oxazine (B8389632) and rhodamine derivatives.[3] The excited fluorophore transfers an electron to the tetrazine moiety, leading to non-radiative decay.

-

Förster Resonance Energy Transfer (FRET): FRET occurs when the emission spectrum of the fluorophore (donor) overlaps with the absorption spectrum of the tetrazine (acceptor), which typically absorbs around 515-530 nm.[3][8] This mechanism is most effective for fluorophores emitting at wavelengths ≤ 550 nm.[3]

-

Dexter Energy Transfer: This mechanism involves the exchange of electrons and requires very close proximity between the fluorophore and the quencher.[8] It is often exploited in designs where the tetrazine is directly incorporated into the fluorophore structure.[8]

Spectral and Photophysical Properties

The choice of fluorophore scaffold allows for the development of tetrazine probes that span the visible and near-infrared (NIR) spectrum.[11][12] NIR probes are particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[11] The tables below summarize the key photophysical properties of representative tetrazine probes before and after reaction with a dienophile.

Table 1: Spectral Properties of Common Tetrazine-Fluorophore Probes

| Probe Family | Unreacted Probe (Tz-Fluorophore) | Reacted Product (with TCO/BCN) | Fluorescence Turn-On Ratio | Reference |

| λabs (nm) / λem (nm) / Φ | λabs (nm) / λem (nm) / Φ | |||

| Coumarin-based (HELIOS) | N/A / 455-502 / <0.0001 | N/A / 455-502 / ~0.9 | 2500 to 11,000-fold | [8] |

| BODIPY-based | ~499 / 509 / <0.01 | ~499 / 509 / 0.60 | ~178-fold (light-induced) | [13] |

| BODIPY (TBET-based) | N/A / ~525 / ~0.0005 | N/A / ~525 / ~0.8 | ~1600-fold | [6][8] |

| Oregon Green (OG) | ~496 / 524 / 0.008 | ~496 / 524 / 0.81 | 101-fold | [12] |

| Tetramethylrhodamine (TMR) | ~555 / 580 / 0.004 | ~555 / 580 / 0.41 | 103-fold | [12] |

| Silicon Rhodamine (SiR) | ~652 / 672 / 0.007 | ~652 / 672 / 0.32 | 45-fold | [14] |

| ATTO425-Tz | 439 / 484 / 0.02 | 439 / 484 / 0.89 | ~40-fold | [3] |

| ATTO488-Tz | 501 / 523 / 0.05 | 501 / 523 / 0.80 | ~15-fold | [3] |

| Cy5-Tz | 649 / 667 / 0.06 | 649 / 667 / 0.20 | ~3-fold | [3] |

| JF646-Tz | 646 / 664 / 0.04 | 646 / 664 / 0.54 | ~13-fold | [3] |

Note: λabs = Absorption Maximum, λem = Emission Maximum, Φ = Fluorescence Quantum Yield. Values are approximate and can vary with solvent and specific molecular structure.

Signaling Pathway: The Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

The core signaling event is the iEDDA cycloaddition between the electron-poor tetrazine and an electron-rich or, more commonly, a strained dienophile.[15][16] trans-Cyclooctenes (TCOs) and their derivatives are the most widely used dienophiles due to their exceptional reactivity, with second-order rate constants reaching up to 106 M-1s-1.[17][18] This rapid kinetic profile enables efficient labeling at the low concentrations typical of biological systems.[1]

Experimental Protocols

Protocol: Characterization of Spectral Properties

This protocol outlines the general steps for measuring the absorption and emission spectra and determining the fluorescence quantum yield of a tetrazine probe.

-

Sample Preparation:

-

Prepare a stock solution of the tetrazine-fluorophore conjugate in a suitable organic solvent (e.g., DMSO).

-

Prepare a dilute working solution (e.g., 1-10 µM) in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

-

-

Absorption Spectroscopy:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-700 nm).

-

Identify the absorption maximum (λabs) for both the fluorophore and the tetrazine moiety (typically ~520-540 nm).[15]

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at or near the fluorophore's λabs. Record the emission spectrum and identify the emission maximum (λem).[7]

-

To measure the "turn-on" effect, add a molar excess (e.g., 20-100 equivalents) of a dienophile (e.g., TCO) to the cuvette. Record emission spectra at various time points until the reaction reaches completion, indicated by a stable, maximal fluorescence intensity.[7]

-

-

Quantum Yield (Φ) Determination:

-

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the probe to a standard dye with a known quantum yield in the same solvent.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring it is below 0.1 to avoid inner filter effects.

-

Calculate Φ using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Protocol: Determination of Second-Order Reaction Kinetics

This protocol describes a method for determining the second-order rate constant (k₂) of the iEDDA reaction using spectrophotometry.[15][16]

-

Materials:

-

Tetrazine probe stock solution.

-

Strained alkene (e.g., TCO) stock solution.

-

Reaction buffer (e.g., PBS or 9:1 Methanol/Water).

-

Stopped-flow or standard UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare a solution of the tetrazine probe in the reaction buffer at a known concentration (e.g., 50 µM).

-

Prepare a solution of the strained alkene at a concentration at least 10-fold higher than the tetrazine (pseudo-first-order conditions).

-

Set the spectrophotometer to monitor the decay of the tetrazine's characteristic absorbance at its λmax (typically 510-540 nm).[15]

-

Rapidly mix the two solutions and immediately begin recording the absorbance as a function of time.

-

-

Data Analysis:

-

Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (kobs).

-

Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the dienophile, which was in excess: k₂ = kobs / [Dienophile]

-

Workflow: No-Wash Live-Cell Imaging

The fluorogenic nature of tetrazine probes makes them ideal for no-wash imaging, simplifying workflows and enabling the study of dynamic processes.[1][12]

Conclusion

Tetrazine-containing fluorescent probes represent a powerful class of chemical tools for biological research. Through rational design, their spectral properties can be tuned across the visible and NIR spectrum, and their fluorogenic activation can be modulated by controlling the quenching mechanism. The combination of rapid, bioorthogonal reactivity with a robust fluorescence turn-on mechanism enables highly specific, high-contrast imaging in complex biological environments, paving the way for advanced applications in diagnostics, drug development, and fundamental cell biology.[19]

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Bio-orthogonally activated tetraphenylene-tetrazine aggregation-induced emission fluorogenic probes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]

- 13. Tetrazine as a general phototrigger to turn on fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01009J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 18. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Chemistry and Application of Bifunctional Tetrazine-Alkyne Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, with the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes/alkynes standing out for its exceptionally fast kinetics and high specificity. Bifunctional tetrazine-alkyne linkers, which incorporate both a tetrazine moiety for IEDDA reactions and an alkyne group for classic click chemistry, offer a versatile platform for the construction of complex bioconjugates. This technical guide provides a comprehensive overview of the applications of these linkers, detailed experimental protocols, and quantitative data to aid researchers in their drug development and scientific endeavors.

Core Principles: The IEDDA Reaction

The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction, a [4+2] cycloaddition between an electron-poor tetrazine and an electron-rich dienophile, such as a strained alkyne or alkene (e.g., trans-cyclooctene, TCO).[1] This reaction is characterized by its rapid kinetics, often orders of magnitude faster than other bioorthogonal reactions, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[2][3] The reaction is irreversible and releases nitrogen gas as the only byproduct.[4] The alkyne group on the bifunctional linker can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of molecules.

Quantitative Data: Reaction Kinetics and Stability

The efficiency of the IEDDA reaction is highly dependent on the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally increase the reaction rate but can decrease stability.[5] The choice of dienophile also plays a crucial role, with strained alkenes like TCO exhibiting some of the fastest kinetics.[3][6]

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | 25 | [7] |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | 2000 (±400) | Aqueous | 37 | [1] |

| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | up to 1000 | Aqueous | 37 | [1][2] |

| Dipyridyl tetrazine | trans-cyclooctene (TCO) | 2000 | Aqueous | 37 | [1] |

| Highly reactive tetrazine scaffolds | trans-cyclooctene (TCO) | >50,000 | DPBS | 37 | [8] |

| ATTO-tetrazines | trans-cyclooctenes (TCO) | up to 1000 | Aqueous | 25 | [2] |

The stability of tetrazine linkers is a critical factor for in vivo applications. Stability can be affected by the substituents on the tetrazine ring and the biological medium.

Table 2: Stability of Tetrazine Derivatives in Biological Media

| Tetrazine Derivative | Medium | Half-life | Temperature (°C) | Reference |

| Dimethyltetrazine | Phosphate-Buffered Saline (PBS) | ~14 hours | 37 | [9] |

| Dipyridyl-tetrazine | Phosphate-Buffered Saline (PBS) | 9.6 hours | 37 | [9] |

| Various peptide-tetrazine conjugates | Serum | >80% intact after 5 hours | 37 | [9] |

| Me4Pyr-tetrazine | 10% Fetal Bovine Serum (FBS) | ~30% intact after 12 hours | 37 | [10] |

| Me3Pyr and Me2Pyr-tetrazines | 10% Fetal Bovine Serum (FBS) | ~85% intact after 12 hours | 37 | [10] |

| MePh-tetrazine | 10% Fetal Bovine Serum (FBS) | >95% intact after 12 hours | 37 | [10] |

Applications in Research and Drug Development

Bifunctional tetrazine-alkyne linkers have found widespread use in various applications, including:

-

Antibody-Drug Conjugates (ADCs): These linkers enable the site-specific conjugation of cytotoxic drugs to antibodies, creating highly potent and targeted cancer therapies.[11][12] The alkyne can be used to attach the drug, while the tetrazine facilitates conjugation to a TCO-modified antibody.

-

Pretargeted Imaging and Therapy: This strategy involves administering a modified antibody that targets a specific tissue, followed by a smaller, radiolabeled tetrazine-containing molecule that rapidly binds to the antibody at the target site.[8][13][14][15][16] This approach improves the target-to-background ratio and reduces off-target toxicity.

-

Live Cell Imaging: The fluorogenic nature of some tetrazine-dye conjugates, where fluorescence is quenched until the IEDDA reaction occurs, makes them excellent tools for real-time imaging of biological processes in living cells.[17]

-

PROTACs (Proteolysis Targeting Chimeras): Bifunctional linkers are used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[12]

Experimental Protocols

Protocol 1: General Synthesis of a Bifunctional Tetrazine-Alkyne Linker

This protocol outlines a general method for the synthesis of a simple bifunctional tetrazine-alkyne linker. Specific reaction conditions may need to be optimized for different starting materials.

Materials:

-

3-hydrazino-6-methyl-1,2,4,5-tetrazine

-

4-pentynoyl chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 3-hydrazino-6-methyl-1,2,4,5-tetrazine in DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of 4-pentynoyl chloride in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired bifunctional tetrazine-alkyne linker.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Tetrazine-Alkyne Linker

This protocol describes the conjugation of a drug to an antibody via a bifunctional tetrazine-alkyne linker.

Part A: Modification of the Drug with the Tetrazine-Alkyne Linker

-

Activate the carboxylic acid group of the drug using a standard coupling agent (e.g., HATU or HOBt/EDC).

-

React the activated drug with the amine group of an amino-functionalized tetrazine-alkyne linker in an appropriate solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA).

-

Monitor the reaction by HPLC or LC-MS.

-

Purify the drug-linker conjugate by preparative HPLC.

Part B: Modification of the Antibody with a Dienophile (TCO)

-

Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a 10-20 fold molar excess of a TCO-NHS ester (dissolved in DMSO) to the antibody solution.[17]

-

Incubate the reaction for 30-60 minutes at room temperature.[17]

-

Remove excess TCO-NHS ester using a desalting column.[17]

Part C: Conjugation of the Drug-Linker to the Antibody

-

Mix the TCO-modified antibody with the drug-linker conjugate in a suitable buffer.

-

Allow the IEDDA reaction to proceed for 1-2 hours at room temperature.

-

Purify the final ADC using size-exclusion chromatography to remove any unreacted components.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI AMERICA [tcichemicals.com]

- 4. broadpharm.com [broadpharm.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: High-Efficiency Antibody Labeling via Tetrazine-TCO Bioorthogonal Ligation

Introduction

The site-specific conjugation of molecules to antibodies is a cornerstone of modern biological research and therapeutic development, enabling the creation of Antibody-Drug Conjugates (ADCs), imaging agents, and diagnostic tools. Bioorthogonal chemistry provides a powerful toolkit for these conjugations, allowing for rapid and specific reactions to occur in complex biological media without interfering with native biochemical processes.[1] Among the most advanced bioorthogonal methods is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, often exceeding 800 M⁻¹s⁻¹, making it the fastest bioorthogonal reaction currently available.[4]

This protocol details a two-stage process for labeling antibodies. In the first stage, primary amines on the antibody (primarily the ε-amine of lysine (B10760008) residues) are functionalized using an N-hydroxysuccinimide (NHS) ester-activated tetrazine linker (e.g., Tetrazine-PEG4-NHS Ester). This creates a stable, tetrazine-modified antibody. The second stage involves the rapid and specific "click" reaction of this modified antibody with any molecule functionalized with a trans-cyclooctene (TCO) group. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces potential steric hindrance.[5] This catalyst-free reaction proceeds efficiently under mild physiological conditions, making it ideal for sensitive biological applications.[4][6]